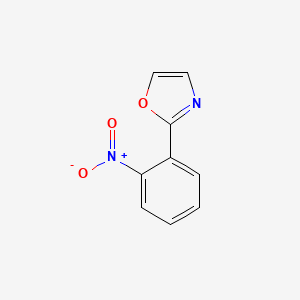

2-(2-Nitrophenyl)-1,3-oxazole

Overview

Description

“2-(2-Nitrophenyl)-1,3-oxazole” likely refers to a compound that contains a nitrophenyl group and an oxazole ring. Nitrophenyl compounds are derivatives of phenol that contain a nitro group (-NO2), and oxazoles are aromatic rings that contain one oxygen atom and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(2-Nitrophenyl)-1,3-oxazole” are not available, nitrophenyl compounds can generally be prepared by the nitration of phenylacetic acid . Oxazoles can be synthesized through various methods, including cyclodehydration of haloamides or condensation of nitriles .Molecular Structure Analysis

The molecular structure of “2-(2-Nitrophenyl)-1,3-oxazole” would likely consist of an oxazole ring attached to a nitrophenyl group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis

The chemical reactions involving “2-(2-Nitrophenyl)-1,3-oxazole” would depend on the specific conditions and reagents used. Nitrophenyl compounds can participate in various reactions, including reductions and substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Nitrophenyl)-1,3-oxazole” would depend on its specific structure. Nitrophenyl compounds are generally yellow to brown in color and have low water solubility .Scientific Research Applications

X-ray Mapping and Structural Studies

Research has utilized derivatives of 2-(2-Nitrophenyl)-1,3-oxazole in the field of crystallography. For instance, a study on the single-crystal structures of aminodienes containing an oxazole fragment revealed insights into molecular design and intramolecular hydrogen bonding. These findings are significant in understanding the structural aspects of such compounds (Rybakov et al., 2002).

Antibacterial Activity

Research into the antibacterial properties of oxazole derivatives, including those related to 2-(2-Nitrophenyl)-1,3-oxazole, has been conducted. One study described the synthesis of 2-substituted aryl-8-methyl-chromono (7, 8) oxazoles and their effectiveness in inhibiting bacterial growth (Reddy & Somayajulu, 1971).

Chemical Synthesis and Reaction Studies

The compound has been used in studying abnormal Diels–Alder reactions, providing insights into chemical synthesis processes and reaction mechanisms. For example, a study explored the reaction of 5-alkoxyoxazoles with tetracyanoethylene, leading to the formation of unique cycloadducts through oxazole ring opening (Ibata et al., 1992).

Medicinal Chemistry and Enzyme Inhibition

In the field of medicinal chemistry, oxazole derivatives, including those related to 2-(2-Nitrophenyl)-1,3-oxazole, have been identified as inhibitors of various enzymes. One study synthesized biphenyl oxazole derivatives and evaluated them as inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1 and -3, which are associated with several health disorders (Ahmad et al., 2020).

Fluorescent and Colorimetric Sensors

Derivatives of 2-(2-Nitrophenyl)-1,3-oxazole have been employed in the development of selective fluorescent and colorimetric sensors. For example, a study explored the use of a compound bearing a triazole binding site for the selective detection of mercury ions in aqueous solutions (Ruan et al., 2011).

Synthesis of Novel Derivatives and Biological Activity

Research has focused on synthesizing novel derivatives of oxazoles and evaluating their biological activities, such as antioxidant and anticancer properties. A study synthesized various 2,4-disubstituted oxazoles and assessed their potential in radical scavenging and cancer cell growth inhibition (Mathew et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-10-5-6-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLIPOOAITVBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)-1,3-oxazole | |

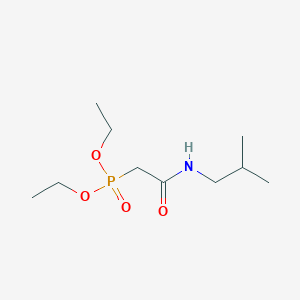

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B3275670.png)